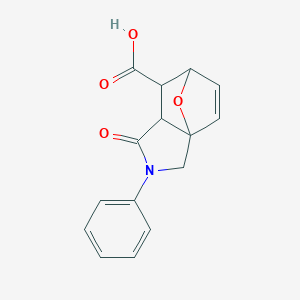

1-Oxo-2-phenyl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Overview

Description

The compound “1-Oxo-2-phenyl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid” is a chemical compound with the molecular formula C15H13NO4 . It is available for purchase for pharmaceutical testing .

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-arylfurfurilamines with maleic anhydride, leading to the formation of 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids . The reaction products crystallize from diethyl ether .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, IR spectra can be registered on a Nicolet 8700 spectrometer with the sample as a thin film or in KBr pellets . NMR spectra can be acquired on Bruker Avance III HD 400 NanoBay (400 MHz) and JEOL JNM-ECA600 (600 MHz) spectrometers for sample solutions .Chemical Reactions Analysis

The key role of a 6-aryl substituent in the precursor compounds in this process is shown, and the reaction mechanism is proposed based on the structure of the products formed .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 202-205 °C (dec.) . Its optical activity is [α]20/D −85°, c = 1 in DMSO .Scientific Research Applications

Pharmaceutical Testing

1-Oxo-2-phenyl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid: is utilized in pharmaceutical testing as a high-quality reference standard . Reference standards are crucial for ensuring the identity, quality, purity, and potency of pharmaceutical substances. They serve as a benchmark for analytical methods used during the drug development process, including validation studies, stability studies, and quality control.

Chemical Synthesis

This compound is involved in the synthesis of complex molecules . It can act as an intermediate or a reactant in the formation of various esterification products. These synthetic routes are essential for creating new compounds with potential therapeutic effects or for studying the structure-activity relationships of bioactive molecules.

Analytical Chemistry

In analytical chemistry, 1-Oxo-2-phenyl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is used for Thin Layer Chromatography (TLC) on Merck Silica gel 60 F 254 plates . TLC is a widely used technique for separating non-volatile mixtures and is a valuable tool for confirming the purity of a substance or tracking the progress of a reaction.

Medicinal Chemistry

The compound finds applications in medicinal chemistry for the design and discovery of new drugs . It can be used to modify the pharmacokinetic and pharmacodynamic properties of drug candidates, enhancing their efficacy and reducing potential side effects.

Custom Synthesis

It is available for bulk custom synthesis, providing opportunities for researchers to procure it in large quantities for extensive studies or for the development of new pharmacological agents . Custom synthesis services allow for the exploration of this compound’s utility in various scientific fields.

Biological Studies

While specific applications in biology were not directly found, compounds like 1-Oxo-2-phenyl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid often play a role in biological studies as molecular probes or as part of assays to understand biological processes . They can help elucidate the function of enzymes, receptors, and other proteins.

properties

IUPAC Name |

4-oxo-3-phenyl-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c17-13-12-11(14(18)19)10-6-7-15(12,20-10)8-16(13)9-4-2-1-3-5-9/h1-7,10-12H,8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIMAHPIXSSPOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C23C=CC(O2)C(C3C(=O)N1C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801134062 | |

| Record name | 1,2,3,6,7,7a-Hexahydro-1-oxo-2-phenyl-3a,6-epoxy-3aH-isoindole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801134062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxo-2-phenyl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |

CAS RN |

14691-95-3 | |

| Record name | 1,2,3,6,7,7a-Hexahydro-1-oxo-2-phenyl-3a,6-epoxy-3aH-isoindole-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14691-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6,7,7a-Hexahydro-1-oxo-2-phenyl-3a,6-epoxy-3aH-isoindole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801134062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4',8'-dimethyl-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoline]](/img/structure/B459008.png)

![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N,N-diphenylpropanamide](/img/structure/B459015.png)

![N-[4-(3H-naphtho[1,2-d]imidazol-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B459019.png)

![N-{4-nitro-2-methylphenyl}-2-[(8,11,11-trimethyl-3,4,6-triazatricyclo[6.2.1.0~2,7~]undeca-2,4,6-trien-5-yl)sulfanyl]acetamide](/img/structure/B459020.png)

![2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B459025.png)